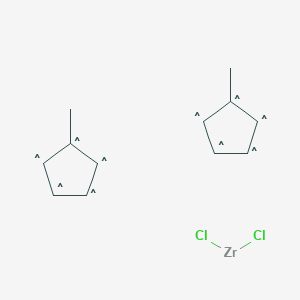

Bis(methylcyclopentadienyl)zirconium(IV) dichloride, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

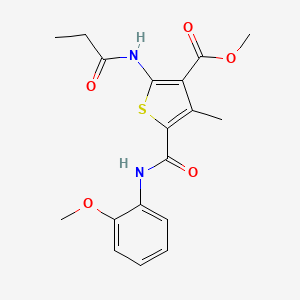

ビス(メチルシクロペンタジエニル)ジルコニウム(IV) ジクロリド, 97%: は、化学式C12H14Cl2Zr 、分子量320.37 g/molの有機金属化合物です 。これは、湿気と空気に敏感な白色の結晶粉末です。 この化合物は、特に重合プロセスにおいて、さまざまな化学反応の触媒として広く使用されています .

準備方法

合成ルートと反応条件: ビス(メチルシクロペンタジエニル)ジルコニウム(IV) ジクロリドは、適切な溶媒の存在下で、メチルシクロペンタジエンと四塩化ジルコニウムを反応させることで合成できます 。反応は通常、酸化と湿気の混入を防ぐために不活性雰囲気下で行われます。 生成物はその後、再結晶または昇華によって精製されます .

工業的生産方法: 工業的には、ビス(メチルシクロペンタジエニル)ジルコニウム(IV) ジクロリドの生産には、高純度の試薬と制御された環境を使用する大規模な反応が伴い、製品の一貫性と品質が保証されます 。 このプロセスには、不純物を除去するための溶媒抽出とろ過などの追加のステップが含まれる場合があります .

化学反応の分析

反応の種類: ビス(メチルシクロペンタジエニル)ジルコニウム(IV) ジクロリドは、以下を含むさまざまなタイプの化学反応を起こします。

一般的な試薬と条件:

求核試薬: 置換反応で使用される一般的な求核試薬には、アルキルおよびアリールリチウム試薬が含まれます.

重合触媒: 重合反応では、これはしばしば、不活性条件下でメチルアルミノキサン (MAO) などの助触媒と組み合わせて使用されます.

主な生成物:

科学研究への応用

化学: ビス(メチルシクロペンタジエニル)ジルコニウム(IV) ジクロリドは、有機合成や高分子化学において触媒として広く使用されています 。 これは、炭素-炭素結合の形成やオレフィン類の重合を促進します .

生物学と医学: 生物学や医学における直接の応用は限られていますが、これは有機金属錯体の生物系における挙動を研究するためのモデル化合物として役立ちます .

科学的研究の応用

Chemistry: Bis(methylcyclopentadienyl)zirconium(IV) dichloride is extensively used as a catalyst in organic synthesis and polymer chemistry . It facilitates the formation of carbon-carbon bonds and the polymerization of olefins .

Biology and Medicine: While its direct applications in biology and medicine are limited, it serves as a model compound for studying the behavior of organometallic complexes in biological systems .

Industry: In the industrial sector, this compound is used in the production of high-performance polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength .

作用機序

ビス(メチルシクロペンタジエニル)ジルコニウム(IV) ジクロリドが触媒効果を発揮するメカニズムは、ジルコニウム中心が基質分子と配位することを伴います 。 この配位は基質を活性化し、目的の化学変換を促進します 。 これに関与する分子標的と経路には、ジルコニウム-炭素結合の形成と反応中間体の安定化が含まれます .

類似化合物の比較

類似化合物:

ビス(シクロペンタジエニル)ジルコニウム(IV) ジクロリド: この化合物は構造が似ていますが、シクロペンタジエニル環上にメチル基がありません.

ビス(1,3-N-ブチルメチルシクロペンタジエニル)ジルコニウム(IV) ジクロリド: この化合物は、シクロペンタジエニル環上にブチル基とメチル基の置換基を持っています.

独自性: ビス(メチルシクロペンタジエニル)ジルコニウム(IV) ジクロリドは、シクロペンタジエニル環上にメチル基が存在するため、その反応性と触媒特性に影響を与える可能性があります 。 この構造修飾は、触媒プロセスが媒介する選択性と効率の差異につながる可能性があります .

類似化合物との比較

Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound is similar in structure but lacks the methyl groups on the cyclopentadienyl rings.

Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride: This compound has butyl and methyl substituents on the cyclopentadienyl rings.

Uniqueness: Bis(methylcyclopentadienyl)zirconium(IV) dichloride is unique due to the presence of methyl groups on the cyclopentadienyl rings, which can influence its reactivity and catalytic properties . This structural modification can lead to differences in the selectivity and efficiency of the catalytic processes it mediates .

特性

分子式 |

C12H14Cl2Zr |

|---|---|

分子量 |

320.37 g/mol |

InChI |

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |

InChIキー |

LOKCKYUBKHNUCV-UHFFFAOYSA-L |

正規SMILES |

C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)

![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)